molecular formula C23H26N4O5S B2982503 N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(4-phenyl-5-thioxo-3-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)tetrahydro-2H-pyran-3-yl)acetamide CAS No. 1173199-66-0

N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(4-phenyl-5-thioxo-3-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)tetrahydro-2H-pyran-3-yl)acetamide

Cat. No.: B2982503
CAS No.: 1173199-66-0
M. Wt: 470.54
InChI Key: UULCACGJHWSRRB-UHFFFAOYSA-N
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Description

N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(4-phenyl-5-thioxo-3-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)tetrahydro-2H-pyran-3-yl)acetamide is a useful research compound. Its molecular formula is C23H26N4O5S and its molecular weight is 470.54. The purity is usually 95%.
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Properties

IUPAC Name

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[3-(4-methylphenyl)-4-phenyl-5-sulfanylidene-1,2,4-triazol-1-yl]oxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S/c1-13-8-10-15(11-9-13)21-25-27(23(33)26(21)16-6-4-3-5-7-16)22-18(24-14(2)29)20(31)19(30)17(12-28)32-22/h3-11,17-20,22,28,30-31H,12H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULCACGJHWSRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=S)N2C3=CC=CC=C3)C4C(C(C(C(O4)CO)O)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(4-phenyl-5-thioxo-3-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)tetrahydro-2H-pyran-3-yl)acetamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings to provide a comprehensive understanding of its therapeutic potential.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Tetrahydropyran moiety
  • Triazole ring
  • Multiple hydroxyl groups

This structural complexity is believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing triazole rings have shown effectiveness against various bacterial strains. Studies have demonstrated that N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl)acetamide analogs possess significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

Compounds with hydroxyl and thioxo functionalities often act as enzyme inhibitors. The inhibition of enzymes such as cyclooxygenase and lipoxygenase by related triazole derivatives has been reported, indicating a possible mechanism for anti-inflammatory effects .

Case Studies

StudyFindings
Antimicrobial Activity Demonstrated significant inhibition of bacterial growth in vitro for similar triazole derivatives.
Anticancer Activity Related compounds showed apoptosis induction in cancer cell lines; potential for further exploration in N-(4,5-dihydroxy...) derivatives.
Enzyme Inhibition Hydroxymethyl and thioxo groups linked to inhibition of key inflammatory enzymes.

Synthesis Methods

The synthesis of N-(4,5-dihydroxy...) involves multi-step organic reactions typically starting from simpler precursors. Key steps may include:

  • Formation of the tetrahydropyran ring.
  • Introduction of the triazole moiety.
  • Functionalization with hydroxymethyl and thioxo groups.

These methods ensure the retention of biological activity while allowing for structural modifications that could enhance efficacy.

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